
3-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid is a useful research compound. Its molecular formula is C14H10F3NO4S and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microbial Degradation and Environmental Fate
Microbial Degradation of Polyfluoroalkyl Chemicals : Research has identified polyfluoroalkyl chemicals, including perfluoroalkyl acid (PFAA) precursors, as environmental concerns due to their toxic profiles and persistence. Studies using microbial cultures have explored the degradation pathways of these chemicals, leading to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). This research highlights the environmental biodegradability of important precursors like fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, offering insights into their fate and effects in the environment (Liu & Avendaño, 2013).
Environmental Impact and Removal
Occurrence, Fate, and Removal of Perfluorinated Compounds : Studies on the occurrence and removal of perfluorinated compounds (PFCs) in wastewater treatment plants have highlighted the challenges in mitigating their environmental impact. Despite the wide use of PFCs in industrial and household applications, their removal during wastewater treatment remains inefficient, underscoring the need for advanced treatment technologies. This body of research emphasizes the resilience of PFCs in the environment and the necessity for innovative solutions to reduce their prevalence (Arvaniti & Stasinakis, 2015).
Organic Synthesis Applications
Trifluoromethanesulfonic Acid in Organic Synthesis : The utilization of trifluoromethanesulfonic acid in organic synthesis has been explored, highlighting its role in promoting various chemical reactions. This acid is instrumental in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and other synthetic applications. The review of this compound’s use over the past decade showcases its importance as a reagent in the synthesis of new organic compounds, demonstrating its versatility and efficiency in the field of organic chemistry (Kazakova & Vasilyev, 2017).
Novel Therapeutic Applications and Medicinal Significance
Sulfonamide Inhibitors and Their Medicinal Applications : Sulfonamide compounds, including derivatives of "3-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid", have been recognized for their broad range of medicinal applications. This includes their use as antibacterial, antiviral, and anticancer agents. The review of sulfonamide inhibitors from 2013 to the present offers an in-depth look at their role in modern medicine, highlighting their significance in treating a variety of conditions and diseases. This research underscores the potential of sulfonamide-based compounds in drug development and their ongoing importance in therapeutic applications (Gulcin & Taslimi, 2018).
Propiedades
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)10-4-2-6-12(8-10)23(21,22)18-11-5-1-3-9(7-11)13(19)20/h1-8,18H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXNSYUJJVHELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351325 |
Source


|
| Record name | ST50134595 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613657-60-6 |
Source


|
| Record name | ST50134595 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
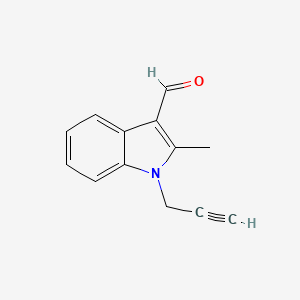

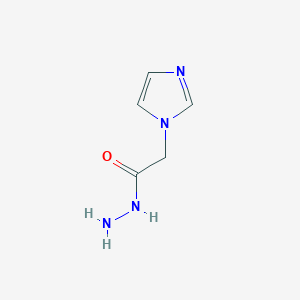
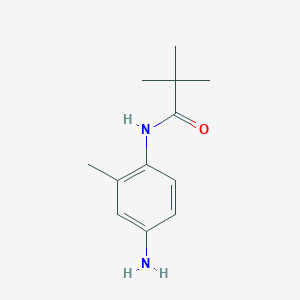
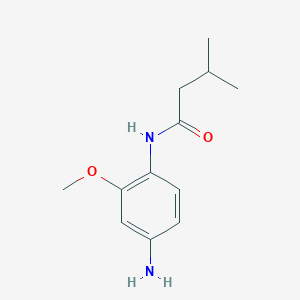
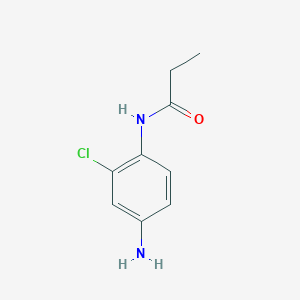
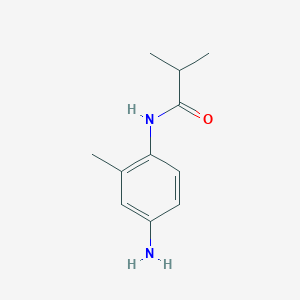

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)
![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)
![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)



